

6-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Hydroxyindole-2-carboxylic acid*

Cat. No.: *B1322286*

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of **6-Hydroxyindole-2-carboxylic acid**, catering to researchers, scientists, and drug development professionals. The document covers the compound's properties, synthesis, and potential biological significance, with a focus on detailed experimental protocols and data visualization.

Physicochemical Properties

6-Hydroxyindole-2-carboxylic acid is a heterocyclic compound with the molecular formula $C_9H_7NO_3$. Its key physicochemical properties are summarized in the table below, providing a quantitative look at its characteristics for experimental and developmental purposes.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value
Molecular Formula	C ₉ H ₇ NO ₃
Molecular Weight	177.16 g/mol [2] [3] [4]
CAS Number	40047-23-2 [2] [3] [4] [5] [6]
Melting Point	236 °C (decomposes) [5]
Boiling Point (predicted)	511.361 °C at 760 mmHg [4]
Density (predicted)	1.57 g/cm ³ [4]
Appearance	White to off-white crystalline powder
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone; Slightly soluble in Methanol; Insoluble in water. [7]
pKa (predicted)	10.07 ± 0.40 [7]

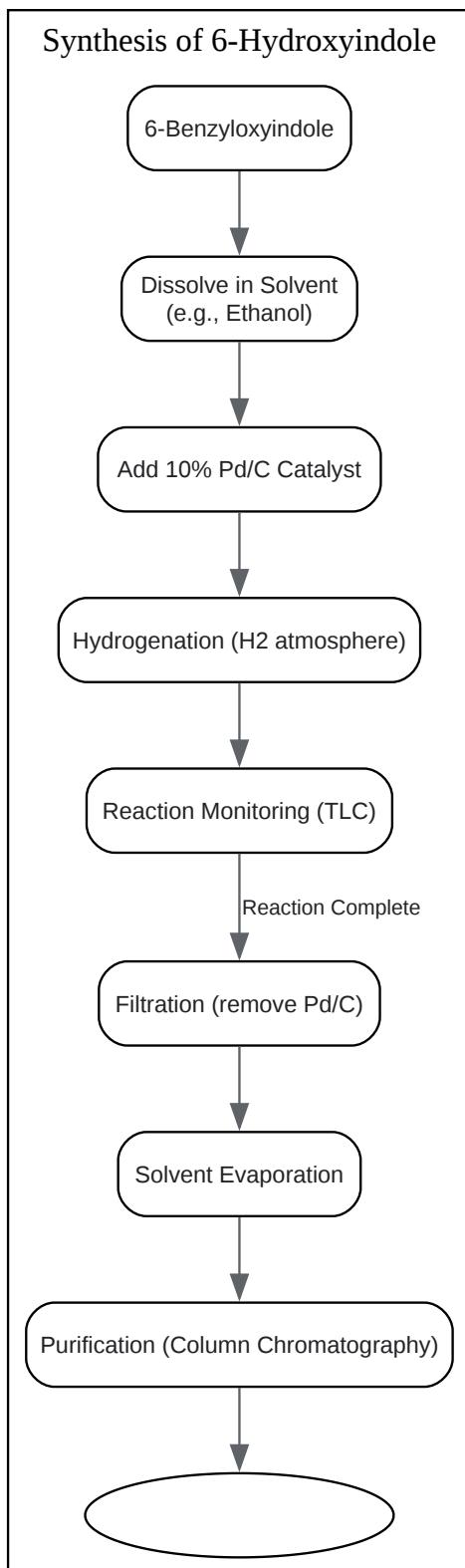
Discovery and Isolation

Currently, there is a notable absence of published literature detailing the initial discovery or isolation of **6-Hydroxyindole-2-carboxylic acid** from natural sources. While related compounds, such as oligomers of 5,6-dihydroxyindole-2-carboxylic acid, have been isolated from biological samples like the eyes of catfish, the 6-hydroxy isomer appears to be primarily a synthetic compound. Historical records regarding its first synthesis are not readily available in prominent chemical literature.

Synthesis of 6-Hydroxyindole-2-carboxylic Acid

The synthesis of **6-Hydroxyindole-2-carboxylic acid** can be approached as a two-step process: the synthesis of the precursor 6-hydroxyindole, followed by the carboxylation at the C2 position of the indole ring.

Synthesis of 6-Hydroxyindole


A common method for the synthesis of 6-hydroxyindole is through the deprotection of a protected precursor, such as 6-benzyloxyindole.

Experimental Protocol:

- Materials: 6-Benzylxyindole, 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂), and a suitable solvent like ethanol or ethyl acetate.
- Procedure:
 - Dissolve 6-benzyloxyindole in the chosen solvent in a flask suitable for hydrogenation.
 - Add a catalytic amount of 10% Pd/C to the solution.
 - Purge the flask with an inert gas, such as nitrogen or argon, and then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
 - Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
 - Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
 - Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 6-hydroxyindole.
 - Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 6-hydroxyindole.

[\[1\]](#)[\[3\]](#)

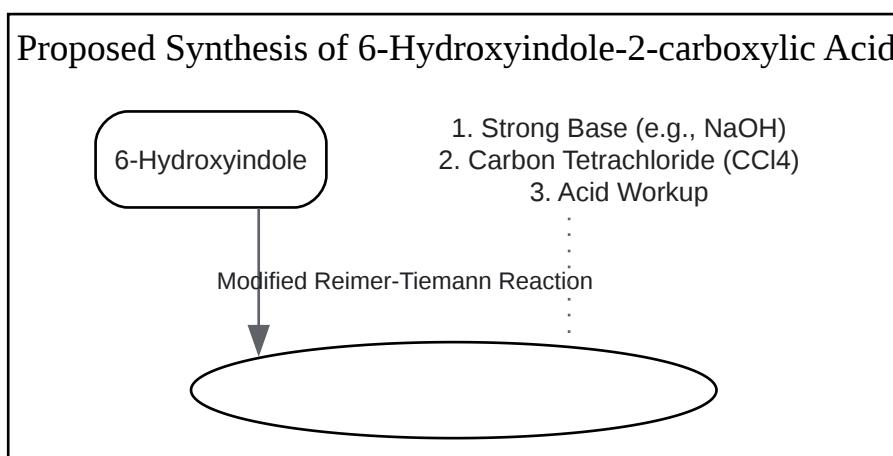
Workflow for the Synthesis of 6-Hydroxyindole

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of 6-hydroxyindole.

Carboxylation of 6-Hydroxyindole to 6-Hydroxyindole-2-carboxylic Acid

While a specific, detailed protocol for the direct carboxylation of 6-hydroxyindole at the C2 position to yield **6-Hydroxyindole-2-carboxylic acid** is not readily available in the literature, a plausible synthetic route can be devised based on established organic chemistry principles, such as a modified Reimer-Tiemann reaction. The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols and has been shown to be applicable to indoles.^[8] ^[9] A variation of this reaction using carbon tetrachloride instead of chloroform can lead to the formation of a carboxylic acid group.


Proposed Experimental Protocol (Generalized):

- Materials: 6-Hydroxyindole, a strong base (e.g., sodium hydroxide or potassium hydroxide), carbon tetrachloride (CCl₄), and a suitable solvent (e.g., a biphasic system of water and an organic solvent).
- Procedure:
 - Dissolve 6-hydroxyindole in a suitable solvent system in a reaction flask equipped with a reflux condenser and a dropping funnel.
 - Add a solution of the strong base to the reaction mixture.
 - Heat the mixture to the desired reaction temperature.
 - Slowly add carbon tetrachloride to the reaction mixture through the dropping funnel.
 - Maintain the reaction at the elevated temperature for a specified period, monitoring the progress by TLC.
 - After the reaction is complete, cool the mixture to room temperature and acidify it with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
 - Collect the precipitate by filtration, wash it with water, and dry it.

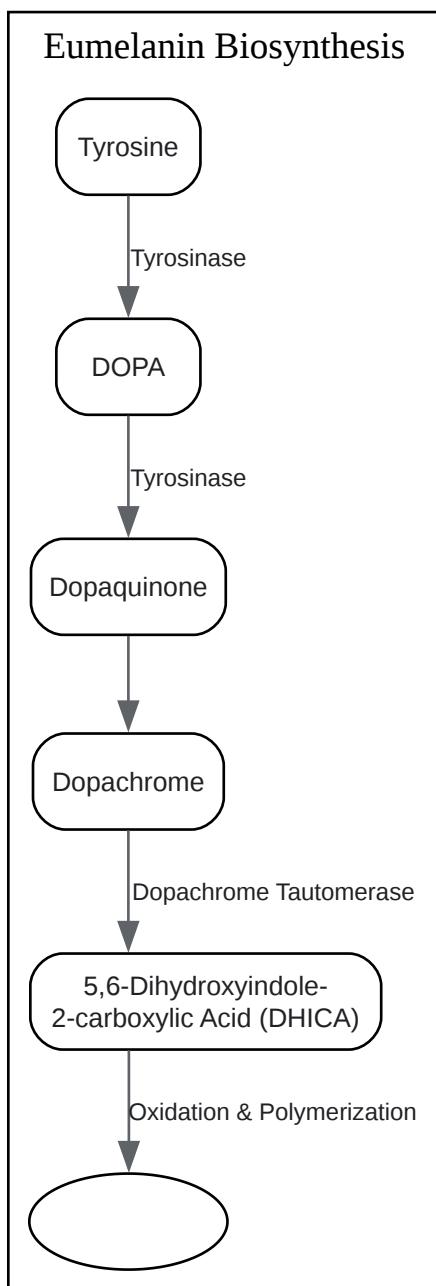
- Further purify the crude **6-Hydroxyindole-2-carboxylic acid** by recrystallization from an appropriate solvent.

It is important to note that this is a generalized protocol, and optimization of reaction conditions, such as the choice of base, solvent, temperature, and reaction time, would be necessary to achieve a good yield of the desired product.

Proposed Synthetic Pathway for **6-Hydroxyindole-2-carboxylic Acid**

[Click to download full resolution via product page](#)

A proposed synthetic route to **6-Hydroxyindole-2-carboxylic Acid**.


Biological Activity and Signaling Pathways

There is a significant lack of published research on the specific biological activities and signaling pathways of **6-Hydroxyindole-2-carboxylic acid**. However, extensive research has been conducted on the closely related compound, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), which is a key intermediate in the biosynthesis of eumelanin, the dark pigment in human skin and hair.

DHICA is formed from the enzymatic conversion of dopachrome, a downstream product of tyrosine oxidation. This conversion is catalyzed by the enzyme dopachrome tautomerase. DHICA then undergoes further oxidation and polymerization to form eumelanin.^[10] Some studies have also explored the potential of DHICA derivatives as inhibitors of HIV-1 integrase and reverse transcriptase.^[7]

Given the structural similarity, it is plausible that **6-Hydroxyindole-2-carboxylic acid** could be investigated for similar biological activities. However, without specific experimental data, any potential roles in biological pathways remain speculative.

Simplified Eumelanin Biosynthesis Pathway Involving DHICA

[Click to download full resolution via product page](#)

The role of the related compound DHICA in eumelanin synthesis.

Spectroscopic Data

While a complete set of spectral data for **6-Hydroxyindole-2-carboxylic acid** is not compiled in a single source, the expected spectral characteristics can be inferred from data on similar indole derivatives.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, a broad singlet for the N-H proton, a singlet for the O-H proton, and a downfield signal for the carboxylic acid proton. The coupling patterns of the aromatic protons would be indicative of their positions on the benzene ring.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift (typically >160 ppm). The aromatic carbons would resonate in the range of 100-140 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, another O-H stretching band for the phenolic hydroxyl group, an N-H stretching band, and a strong C=O stretching absorption for the carbonyl group of the carboxylic acid.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (177.16 g/mol). Fragmentation patterns would likely involve the loss of CO₂ (44 Da) and other characteristic fragmentations of the indole ring.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Conclusion

6-Hydroxyindole-2-carboxylic acid is a synthetic compound with well-defined physicochemical properties. While its direct biological roles are not yet established, its structural similarity to key biological intermediates like 5,6-dihydroxyindole-2-carboxylic acid suggests potential avenues for future research, particularly in the fields of medicinal chemistry and drug development. The provided synthetic strategies, though requiring optimization, offer a clear path for its preparation in a laboratory setting. Further investigation is warranted to explore its potential pharmacological activities and to elucidate any involvement in biological signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Hydroxy-1H-indole-2-carboxylic acid | C9H7NO3 | CID 22350191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanelements.com [americanelements.com]
- 5. echemi.com [echemi.com]
- 6. 6-Hydroxyindole-2-carboxylic acid | 40047-23-2 [sigmaaldrich.com]
- 7. Discovery of dihydroxyindole-2-carboxylic acid derivatives as dual allosteric HIV-1 Integrase and Reverse Transcriptase associated Ribonuclease H inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile hydroxyindole carboxylic acid-based focused library approach for potent and selective inhibitors of Mycobacterium protein tyrosine phosphatase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [6-Hydroxyindole-2-carboxylic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1322286#discovery-and-isolation-of-6-hydroxyindole-2-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com